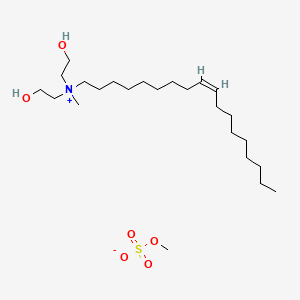![molecular formula C14H20N2O3 B12674111 N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide CAS No. 77488-89-2](/img/structure/B12674111.png)
N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dimethylphenyl group, a methoxy group, and a methoxyiminoethyl group attached to an acetamide backbone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide typically involves the reaction of 2,6-dimethylaniline with methoxyacetyl chloride to form an intermediate, which is then reacted with methoxyiminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyiminoethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
作用机制
The mechanism of action of N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .
相似化合物的比较
Lidocaine: A local anesthetic with a similar acetamide structure.
Bupivacaine: Another local anesthetic with a longer duration of action.
Dimethachlor: An herbicide with a similar phenylacetamide structure.
Comparison: N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike lidocaine and bupivacaine, which are primarily used as anesthetics, this compound has broader applications in research and industry. Its methoxyiminoethyl group also differentiates it from other phenylacetamides, providing unique reactivity and potential biological activities .
属性
CAS 编号 |
77488-89-2 |
|---|---|
分子式 |
C14H20N2O3 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-2-methoxy-N-[(2E)-2-methoxyiminoethyl]acetamide |
InChI |
InChI=1S/C14H20N2O3/c1-11-6-5-7-12(2)14(11)16(9-8-15-19-4)13(17)10-18-3/h5-8H,9-10H2,1-4H3/b15-8+ |
InChI 键 |
UWODBPSYOQWRKP-OVCLIPMQSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)C)N(C/C=N/OC)C(=O)COC |
规范 SMILES |
CC1=C(C(=CC=C1)C)N(CC=NOC)C(=O)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



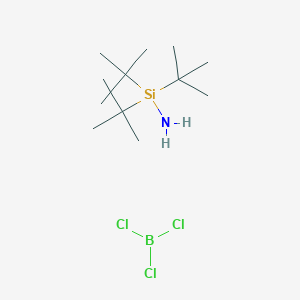
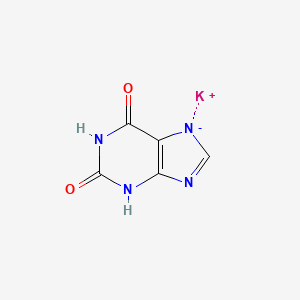

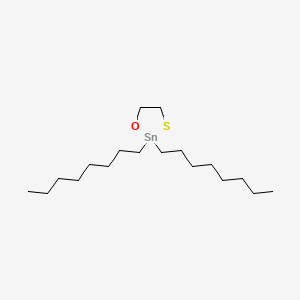
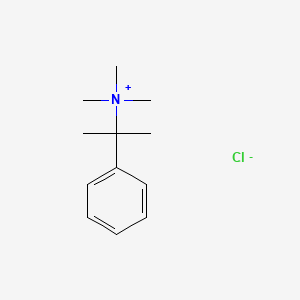
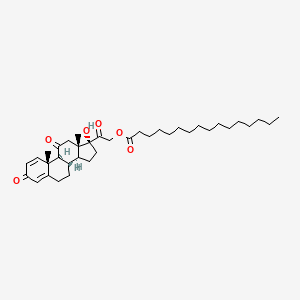


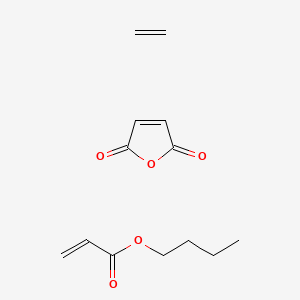
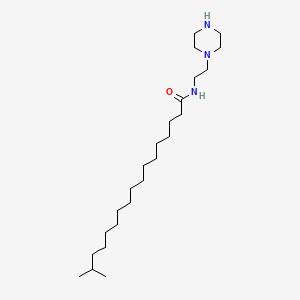
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
